Cas no 2172535-63-4 (9H-fluoren-9-ylmethyl N-({5-(2-hydroxypropyl)amino-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate)

9H-fluoren-9-ylmethyl N-({5-(2-hydroxypropyl)amino-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate 化学的及び物理的性質
名前と識別子
-
- 9H-fluoren-9-ylmethyl N-({5-[(2-hydroxypropyl)amino]-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate
- EN300-1591871
- 2172535-63-4
- 9H-fluoren-9-ylmethyl N-({5-(2-hydroxypropyl)amino-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate
-
- インチ: 1S/C27H28N2O4/c1-17(30)14-28-19-10-11-26-18(12-19)13-20(33-26)15-29-27(31)32-16-25-23-8-4-2-6-21(23)22-7-3-5-9-24(22)25/h2-12,17,20,25,28,30H,13-16H2,1H3,(H,29,31)
- InChIKey: UCWGTUANDNZISF-UHFFFAOYSA-N
- ほほえんだ: O1C2C=CC(=CC=2CC1CNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)NCC(C)O
計算された属性
- せいみつぶんしりょう: 444.20490738g/mol
- どういたいしつりょう: 444.20490738g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 638
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 79.8Ų
9H-fluoren-9-ylmethyl N-({5-(2-hydroxypropyl)amino-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1591871-2500mg |
9H-fluoren-9-ylmethyl N-({5-[(2-hydroxypropyl)amino]-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate |
2172535-63-4 | 2500mg |
$1454.0 | 2023-09-23 | ||
Enamine | EN300-1591871-1.0g |
9H-fluoren-9-ylmethyl N-({5-[(2-hydroxypropyl)amino]-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate |
2172535-63-4 | 1g |
$743.0 | 2023-05-24 | ||
Enamine | EN300-1591871-10.0g |
9H-fluoren-9-ylmethyl N-({5-[(2-hydroxypropyl)amino]-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate |
2172535-63-4 | 10g |
$3191.0 | 2023-05-24 | ||
Enamine | EN300-1591871-0.1g |
9H-fluoren-9-ylmethyl N-({5-[(2-hydroxypropyl)amino]-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate |
2172535-63-4 | 0.1g |
$653.0 | 2023-05-24 | ||
Enamine | EN300-1591871-5000mg |
9H-fluoren-9-ylmethyl N-({5-[(2-hydroxypropyl)amino]-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate |
2172535-63-4 | 5000mg |
$2152.0 | 2023-09-23 | ||
Enamine | EN300-1591871-50mg |
9H-fluoren-9-ylmethyl N-({5-[(2-hydroxypropyl)amino]-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate |
2172535-63-4 | 50mg |
$624.0 | 2023-09-23 | ||
Enamine | EN300-1591871-10000mg |
9H-fluoren-9-ylmethyl N-({5-[(2-hydroxypropyl)amino]-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate |
2172535-63-4 | 10000mg |
$3191.0 | 2023-09-23 | ||
Enamine | EN300-1591871-250mg |
9H-fluoren-9-ylmethyl N-({5-[(2-hydroxypropyl)amino]-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate |
2172535-63-4 | 250mg |
$683.0 | 2023-09-23 | ||
Enamine | EN300-1591871-1000mg |
9H-fluoren-9-ylmethyl N-({5-[(2-hydroxypropyl)amino]-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate |
2172535-63-4 | 1000mg |
$743.0 | 2023-09-23 | ||
Enamine | EN300-1591871-0.05g |
9H-fluoren-9-ylmethyl N-({5-[(2-hydroxypropyl)amino]-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate |
2172535-63-4 | 0.05g |
$624.0 | 2023-05-24 |
9H-fluoren-9-ylmethyl N-({5-(2-hydroxypropyl)amino-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate 関連文献
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
9H-fluoren-9-ylmethyl N-({5-(2-hydroxypropyl)amino-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamateに関する追加情報
Introduction to 9H-fluoren-9-ylmethyl N-({5-(2-hydroxypropyl)amino-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate (CAS No. 2172535-63-4)
9H-fluoren-9-ylmethyl N-({5-(2-hydroxypropyl)amino-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate, identified by its CAS number 2172535-63-4, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its structural complexity, which includes a fluorene moiety linked to a carbamate group. The presence of a 5-(2-hydroxypropyl)amino substituent on the 2,3-dihydro-1-benzofuran backbone introduces unique pharmacophoric features that make this molecule a promising candidate for further exploration in drug discovery.
The structural design of 9H-fluoren-9-ylmethyl N-({5-(2-hydroxypropyl)amino-2,3-dihydro-1-benzofuran-2-yl}methyl)carbamate reflects a deliberate approach to optimize both solubility and bioavailability, which are critical factors in the development of novel therapeutic agents. The fluorene ring, known for its rigidity and stability, serves as an excellent scaffold for constructing biologically active molecules. Its aromatic nature and extended π-system contribute to favorable interactions with biological targets, making it a preferred choice in the design of small-molecule drugs.
In recent years, there has been a growing interest in exploring the potential of heterocyclic compounds in medicinal chemistry. The 5-(2-hydroxypropyl)amino group in this molecule not only enhances solubility but also introduces a hydrophilic moiety that can improve oral bioavailability. This feature is particularly important in drug development, where achieving optimal pharmacokinetic profiles is essential for clinical efficacy. The dihydrobenzofuran core further contributes to the molecule's complexity, offering multiple sites for functionalization and interaction with biological targets.
One of the most compelling aspects of 9H-fluoren-9-ylmethyl N-({5-(2-hydroxypropyl)amino}-2,3-dihydro)-1-benzofuran derivatives is their potential as modulators of enzyme activity. The carbamate group is known to interact with active sites of various enzymes, often leading to inhibition or modulation of their function. This property makes such compounds valuable tools in the development of drugs targeting enzyme-mediated diseases. Furthermore, the structural diversity inherent in these molecules allows for the exploration of multiple pharmacological pathways, increasing the likelihood of identifying novel therapeutic agents with distinct mechanisms of action.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinities and interactions of complex molecules like 9H-fluoren-9-ylmethyl N-{(5-(2-hydroxypropyl)amino}-2,3-dihydro)-1-benzofuran derivatives with biological targets. These computational approaches have significantly accelerated the drug discovery process by allowing virtual screening and optimization before experimental synthesis. Such methodologies have been instrumental in identifying lead compounds with high potential for further development into clinical candidates.
The synthesis of CAS No. 2172535 involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of functional groups such as the carbamate and hydroxyl moieties demands careful consideration to avoid unwanted side reactions. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater efficiency and scalability, which is crucial for industrial-scale production.
From a medicinal chemistry perspective, 9H-fluoren-9-ylmethyl N-{(5-(2-hydroxypropyl)amino}-2,3-dihydro)-1-benzofuran derivatives hold promise as scaffolds for developing drugs with improved pharmacological profiles. The combination of hydrophobic and hydrophilic elements in their structure allows for optimization across multiple parameters such as solubility, permeability, and metabolic stability. These factors are critical for ensuring that a drug candidate will exhibit desirable properties when administered orally or through other routes.
The exploration of CAS No 2172535 also aligns with broader trends in pharmaceutical research aimed at developing targeted therapies with minimal off-target effects. By leveraging structural diversity and computational tools, researchers can design molecules that interact specifically with disease-causing targets while sparing healthy tissues. This approach has been particularly successful in oncology, where small-molecule inhibitors have revolutionized treatment strategies for various cancers.
In conclusion,CAS No 2172535 represents a significant advancement in pharmaceutical chemistry due to its intricate structure and multifaceted pharmacological potential. Its unique combination of functional groups makes it an attractive candidate for further investigation into drug discovery programs targeting enzyme-mediated diseases. As research continues to uncover new therapeutic applications,CAS No 2172535 may play an important role in developing next-generation medications that offer improved efficacy and safety profiles.
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